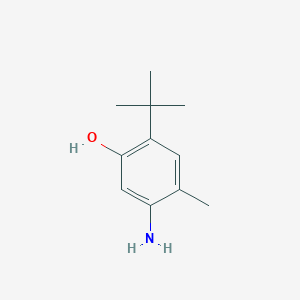
5-Amino-2-(tert-butyl)-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-(tert-butyl)-4-methylphenol is an organic compound with the molecular formula C11H17NO It is a derivative of phenol, characterized by the presence of an amino group at the 5-position, a tert-butyl group at the 2-position, and a methyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(tert-butyl)-4-methylphenol typically involves the protection of hydroxyl groups followed by nitration and subsequent reduction. One common method involves the hydroxy protection of 2,4-di-tert-butylphenol with methyl chloroformate, followed by nitration and reduction to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar protection, nitration, and reduction steps, optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-(tert-butyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and ammonium formate are used.
Substitution: Reagents like acetyl chloride and benzyl chloride are used in electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
5-Amino-2-(tert-butyl)-4-methylphenol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Medicine: It is an intermediate in the synthesis of ivacaftor, a drug used to treat cystic fibrosis.
Industry: Utilized in the production of antioxidants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-(tert-butyl)-4-methylphenol involves its interaction with various molecular targets and pathways:
Immunomodulatory Effects: It stimulates the production of interferons, which play a crucial role in the immune response.
Antioxidant Properties: The compound and its derivatives exhibit antioxidant activities, protecting cells from oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-2,4-di-tert-butylphenol: Similar structure but with an additional tert-butyl group at the 4-position.
5-Amino-pyrazoles: These compounds are also used in organic synthesis and medicinal chemistry.
Uniqueness
5-Amino-2-(tert-butyl)-4-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of important pharmaceuticals like ivacaftor highlights its significance in medicinal chemistry .
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
5-amino-2-tert-butyl-4-methylphenol |
InChI |
InChI=1S/C11H17NO/c1-7-5-8(11(2,3)4)10(13)6-9(7)12/h5-6,13H,12H2,1-4H3 |
Clave InChI |
FYOBIGRYSYYMGN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



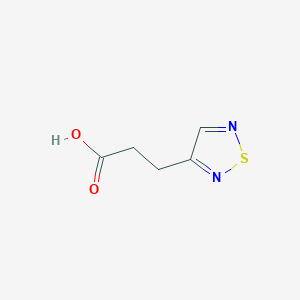
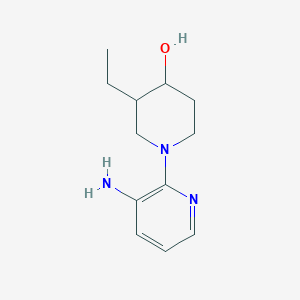
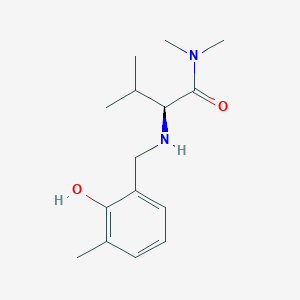
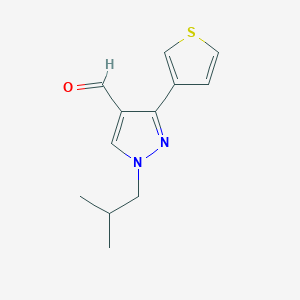
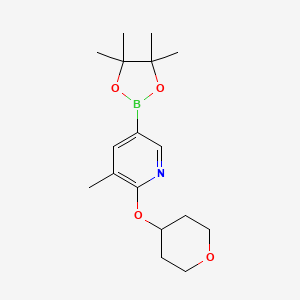
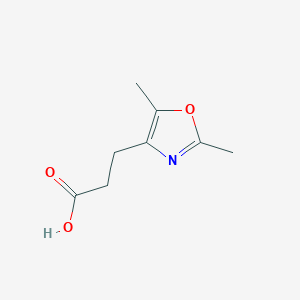

![1-Oxaspiro[3.3]heptan-6-ylmethanol](/img/structure/B13348887.png)
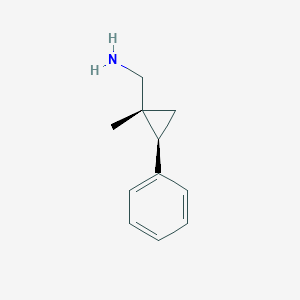
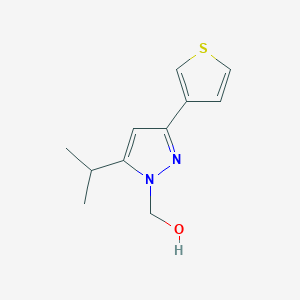
![1-Bromo-6-(tert-butyl)dibenzo[b,d]furan](/img/structure/B13348900.png)
![tert-Butyl (R)-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13348907.png)

